Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-
Overview
Description
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- is a complex organic compound with the molecular formula C18H32N2O3. This compound is of significant interest due to its structural similarity to gabapentin, a well-known anticonvulsant and neuropathic pain medication .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact withneurological targets , such as neurotransmitter receptors or ion channels .
Mode of Action
It has been suggested that it may inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction could potentially modulate the influx of calcium ions, thereby affecting neuronal excitability.
Biochemical Pathways
Given its potential interaction with voltage-gated calcium channels, it may influence calcium signaling pathways within neurons . Calcium signaling plays a crucial role in various cellular processes, including neurotransmitter release, gene expression, and cell survival.
Result of Action
Based on its proposed mode of action, it could potentially modulate neuronal activity, which could have various effects depending on the specific context within the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-(aminomethyl)cyclohexane under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) . The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A well-known anticonvulsant and neuropathic pain medication.
Cyclohexylacetic acid: A structurally related compound used in various chemical reactions.
1-(Aminomethyl)cyclohexane: An intermediate in the synthesis of Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]-.
Uniqueness
Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Its ability to interact with voltage-gated calcium channels and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-[1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c19-13-17(7-3-1-4-8-17)11-15(21)20-14-18(12-16(22)23)9-5-2-6-10-18/h1-14,19H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHJFQXAGLCNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2(CCCCC2)CC(=O)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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